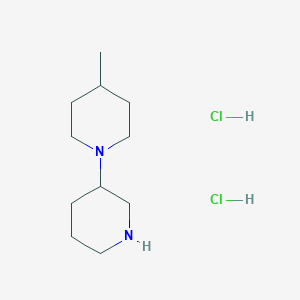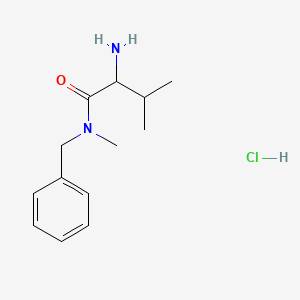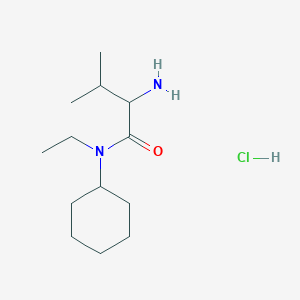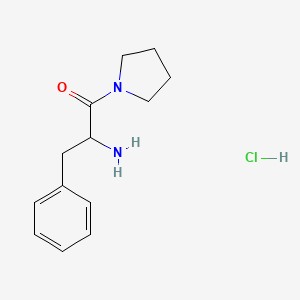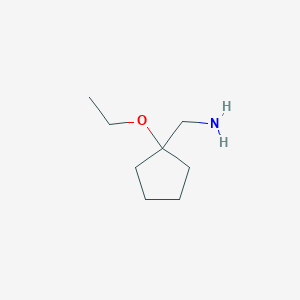
(1-Ethoxycyclopentyl)methanamine
Vue d'ensemble
Description
Molecular Structure Analysis
“(1-Ethoxycyclopentyl)methanamine” contains a total of 35 bonds, including 14 non-H bonds, 4 rotatable bonds, 1 three-membered ring, 1 five-membered ring, 1 primary amine (aliphatic), and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
Amines like “(1-Ethoxycyclopentyl)methanamine” have properties that depend on their classification. For primary and secondary amines, H-bond donation distinguishes their properties and reactivity from tertiary amines .Applications De Recherche Scientifique
Antimicrobial Activities
The design and synthesis of new quinoline derivatives carrying a 1,2,3-triazole moiety, starting from compounds structurally related to (1-Ethoxycyclopentyl)methanamine, have shown moderate to very good antibacterial and antifungal activities. These compounds are evaluated against pathogenic strains, indicating their potential use in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Analytical and Chiral Applications in HPLC
Ethoxynonafluorobutane, a novel, environmentally friendly fluorinated solvent, has been utilized to replace n-hexane in normal-phase high-performance liquid chromatography (HPLC) applications. This demonstrates the use of ethoxy-based solvents in analytical chemistry, especially for the separation of various compounds, including drugs and their metabolites. It also highlights unique selectivity in chiral HPLC applications, beneficial for pharmaceutical research (KaganMichael, 2001).
Anticholinesterase Activity
Novel carbamates based on the molecular skeletons of furobenzofuran and methanobenzodioxepine have been synthesized and assessed for their anticholinesterase action. These compounds prove to be potent inhibitors of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), indicating their potential for treating diseases like Alzheimer's where cholinesterase inhibitors are beneficial (Luo et al., 2005).
Antitumor Activity
Functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, including ferrocene-containing derivatives, have been synthesized and their in vitro antitumor activity investigated. These compounds displayed attractive in vitro cytotoxicity and cytostatic effects on various human cancer cell lines, indicating the potential for drug discovery and cancer treatment research (Károlyi et al., 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1-ethoxycyclopentyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-10-8(7-9)5-3-4-6-8/h2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNFROLEGFGDFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Ethoxycyclopentyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



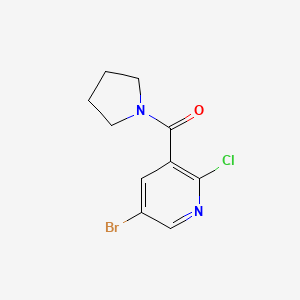
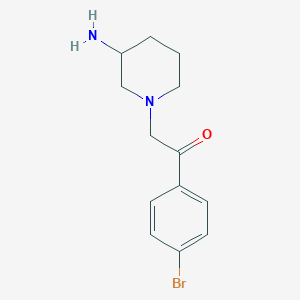
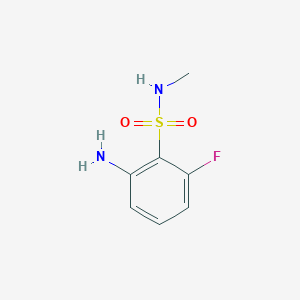
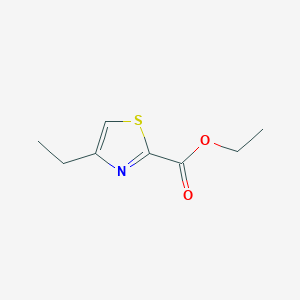
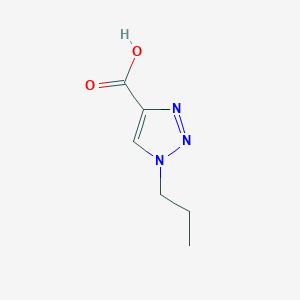
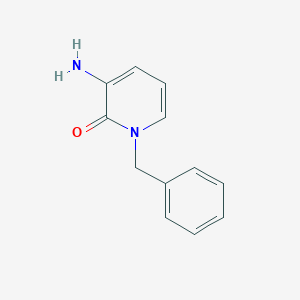
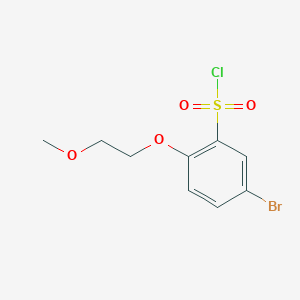
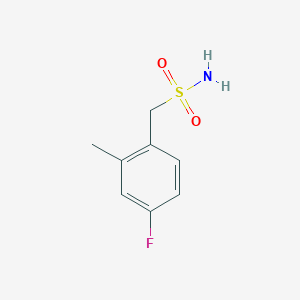
![4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527389.png)
![3-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527390.png)
